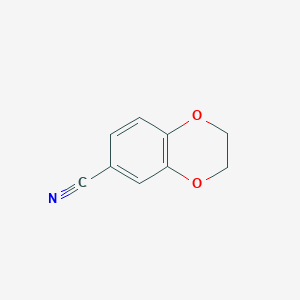

2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSRMKGBXNXODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384249 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19102-07-9 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile: Precursor Analysis and Methodologies

Executive Summary: The 2,3-dihydro-1,4-benzodioxine (commonly known as 1,4-benzodioxane) scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active molecules.[1][2][3] Its 6-carbonitrile derivative, 2,3-dihydro-1,4-benzodioxine-6-carbonitrile, serves as a critical building block in medicinal chemistry for synthesizing targeted therapeutics, including potent enzyme inhibitors.[4] This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the strategic selection of precursors and the underlying chemical principles. We will dissect two robust and field-proven strategies: the late-stage introduction of the nitrile via a Sandmeyer reaction on a pre-formed benzodioxane core, and the construction of the benzodioxane ring onto a functionalized benzene precursor using the Williamson ether synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this valuable intermediate.

The 1,4-Benzodioxane Scaffold: A Cornerstone in Medicinal Chemistry

The 1,4-benzodioxane framework is a recurring structural element in a diverse array of natural products and synthetic drugs, including anti-inflammatory agents and PARP1 inhibitors.[4][5] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal scaffold for interacting with biological targets like enzymes and receptors.[3] The introduction of a carbonitrile group at the 6-position provides a versatile chemical handle that can be readily converted into other functional groups such as amines, amides, or carboxylic acids, making this compound a highly sought-after synthetic intermediate.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection strategies. These strategies dictate the selection of precursors and the overall workflow.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A (Functional Group Interconversion): This approach involves the late-stage formation of the nitrile group on a pre-existing 1,4-benzodioxane ring. The most reliable method for this transformation is the Sandmeyer reaction, which utilizes 1,4-benzodioxan-6-amine as the key precursor.[1]

-

Strategy B (Ring Formation): This strategy focuses on constructing the heterocyclic dioxane ring as a key step. This is typically achieved via a Williamson ether synthesis, reacting a catechol derivative, such as 3,4-dihydroxybenzonitrile , with a 1,2-dielectrophile like 1,2-dibromoethane .[1][5][6]

Synthesis via a Pre-formed Benzodioxane Core: The Sandmeyer Approach

This robust strategy is advantageous when the precursor, 1,4-benzodioxan-6-amine, is readily available or can be synthesized efficiently. The conversion of an aromatic amine to a nitrile via the Sandmeyer reaction is a classic, high-yielding transformation in organic chemistry.[7][8][9]

Workflow Overview

The process begins with the synthesis of the amine precursor, followed by its diazotization and subsequent reaction with a cyanide source, catalyzed by a copper(I) salt.

Caption: Workflow for the Sandmeyer synthesis route.

Precursor Synthesis: 1,4-Benzodioxan-6-amine

The synthesis of 1,4-benzodioxan-6-amine typically involves the nitration of 1,4-benzodioxane.[1] This electrophilic aromatic substitution reaction can produce a mixture of 6- and 7-nitro isomers, which may require careful separation.[1] The subsequent reduction of the purified 6-nitro-1,4-benzodioxane to the corresponding amine is a standard procedure, often accomplished with high efficiency using methods like catalytic hydrogenation or reduction with metals such as tin(II) chloride.[2]

The Sandmeyer Reaction: From Amine to Nitrile

The core of this strategy is the Sandmeyer reaction.[7] This transformation proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7]

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive as dinitrogen (N₂) is an excellent leaving group.[9]

-

Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide. A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the copper-bound cyanide to form the final aryl nitrile product and regenerate the copper(I) catalyst.[7]

Experimental Protocol: Sandmeyer Cyanation

-

Step 1 (Diazotization): Dissolve 1,4-benzodioxan-6-amine (1.0 eq) in an aqueous solution of HCl (approx. 3 M) and cool the mixture to 0-5 °C in an ice-water bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 20-30 minutes at this temperature.

-

Step 2 (Cyanation): In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm this solution gently if needed to ensure dissolution, then cool to room temperature.

-

Step 3 (Reaction): Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Effervescence (release of N₂ gas) should be observed. After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

Step 4 (Workup & Purification): Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis via Ring Formation: The Williamson Ether Synthesis Approach

This strategy builds the benzodioxane ring onto a benzene nucleus that already contains, or can be easily converted to, the nitrile functionality. The cornerstone of this approach is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[10][11]

Workflow Overview

The general process involves the reaction of a catechol derivative with a 1,2-dihaloethane in the presence of a base to form the dioxane ring.

Caption: Workflow for the Williamson ether synthesis route.

Precursor Selection and Rationale

The ideal precursor is 3,4-dihydroxybenzonitrile . However, this compound may be less commercially available or more expensive than related compounds. Therefore, multi-step syntheses often commence from more accessible starting materials like 3,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzoic acid .

-

Route from 3,4-Dihydroxybenzaldehyde: This is a direct and efficient route. The catechol moiety reacts with 1,2-dibromoethane to form 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.[6] The aldehyde can then be converted to the nitrile. A common method involves forming the oxime with hydroxylamine, followed by dehydration using reagents like acetic anhydride or trifluoroacetic anhydride.

-

Route from 3,4-Dihydroxybenzoic Acid: This route requires more steps but is also highly effective. The carboxylic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions.[4] The Williamson ether synthesis is then performed to yield the methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.[4][5] This ester is subsequently converted to the primary amide, which is then dehydrated to afford the target nitrile.

The Williamson Ether Synthesis: Mechanistic Causality

This reaction is a classic bimolecular nucleophilic substitution (SN2).[10]

-

Deprotonation: A base (commonly a weak base like potassium carbonate, K₂CO₃) deprotonates the two phenolic hydroxyl groups of the catechol precursor to form a more nucleophilic diphenoxide.

-

Nucleophilic Attack: The phenoxide attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion in an SN2 fashion.

-

Intramolecular Cyclization: The resulting intermediate possesses a bromoethoxy substituent and a second phenoxide. This second phenoxide then undergoes a rapid intramolecular SN2 reaction, attacking the other carbon of the bromoethoxy group to displace the second bromide ion and close the six-membered dioxane ring.[1] The intramolecular nature of this second step is highly favorable and drives the reaction to completion.

Experimental Protocol: Williamson Ether Synthesis

-

Step 1 (Reaction Setup): To a solution of the catechol precursor (e.g., 3,4-dihydroxybenzonitrile, 1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone), add a base such as anhydrous potassium carbonate (2.5-3.0 eq).

-

Step 2 (Addition of Electrophile): Add 1,2-dibromoethane (1.1-1.2 eq) to the suspension.[12][13]

-

Step 3 (Reaction): Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 8-24 hours.

-

Step 4 (Workup & Purification): After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining DMF and salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.

Comparative Analysis of Synthetic Strategies

The choice between the Sandmeyer and Williamson ether synthesis routes depends on several factors, including precursor availability, scalability, and safety considerations.

| Feature | Sandmeyer Reaction Route | Williamson Ether Synthesis Route |

| Key Precursor | 1,4-Benzodioxan-6-amine | 3,4-Dihydroxybenzonitrile (or related aldehyde/acid) |

| Number of Steps | Can be shorter if the amine is available. | Can be very short (1 step) if 3,4-dihydroxybenzonitrile is used. |

| Key Transformation | Diazotization followed by CuCN substitution. | Double SN2 reaction to form the dioxane ring. |

| Potential Yields | Generally good to excellent for the Sandmeyer step itself. | Typically high-yielding for the ring-formation step. |

| Scalability | Good; diazotization requires careful temperature control. | Excellent; a common industrial reaction. |

| Safety Concerns | Use of highly toxic cyanide salts (CuCN/NaCN); unstable diazonium intermediates. | Use of 1,2-dibromoethane (a toxic and regulated substance). |

| Versatility | Excellent for converting an existing amine to various functionalities. | The workhorse method for constructing the 1,4-benzodioxane core itself. |

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable chemical methodologies. The two primary strategies, centered around the Sandmeyer reaction and the Williamson ether synthesis , offer researchers flexibility based on the availability of starting materials and specific project requirements. The Sandmeyer approach provides an excellent route for the late-stage functionalization of a pre-formed benzodioxane system, while the Williamson ether synthesis remains the most fundamental and efficient method for constructing the core heterocyclic ring. A thorough understanding of the precursors, mechanisms, and practical considerations detailed in this guide will empower scientists to confidently and efficiently synthesize this valuable intermediate for applications in drug discovery and development.

References

- 1. 1,4-Benzodioxan-6-amine | 22013-33-8 | Benchchem [benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 1,2-二溴乙烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 1,2-Dibromoethane | Br(CH2)2Br | CID 7839 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the molecular structure of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, a key heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its spectroscopic characteristics, plausible synthetic routes, and its relevance as a building block in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.

Introduction: The Significance of the 2,3-Dihydro-1,4-benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged heterocyclic system frequently incorporated into the structures of biologically active compounds. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to, alpha-adrenergic receptor antagonism and norepinephrine reuptake inhibition, making them valuable in the pursuit of treatments for neurological and cardiovascular disorders.[1] this compound, in particular, serves as a versatile intermediate, with the nitrile group offering a valuable synthetic handle for further molecular elaboration.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[2][3] The core of the molecule consists of a benzene ring fused to a 1,4-dioxane ring, with a nitrile (-C≡N) group substituted at the 6-position of the benzodioxine ring system.

| Property | Value | Source |

| CAS Number | 19102-07-9 | [2][4] |

| Molecular Formula | C₉H₇NO₂ | [2][3] |

| Molecular Weight | 161.16 g/mol | [2][3] |

| Boiling Point | 278.1 °C | [2] |

| Density | 1.27 g/cm³ | [2] |

| Refractive Index | 1.58 | [2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis would proceed via a Williamson ether synthesis, a robust and widely used method for the formation of ethers.

Step 1: Deprotonation of 3,4-dihydroxybenzonitrile. The synthesis commences with the deprotonation of the two adjacent hydroxyl groups of 3,4-dihydroxybenzonitrile using a suitable base, such as potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF). This generates a dianionic intermediate.

Step 2: Cyclization with 1,2-dibromoethane. The resulting dianion then acts as a nucleophile, undergoing a double Sₙ2 reaction with 1,2-dibromoethane. This intramolecular cyclization forms the 1,4-dioxane ring, yielding the final product, this compound.

This synthetic strategy is supported by analogous preparations of related 2,3-dihydro-1,4-benzodioxine derivatives found in the literature.[5]

Structural Elucidation: A Spectroscopic Approach

A comprehensive structural analysis of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While experimental data for the target molecule is not available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to reveal the number of distinct proton environments and their connectivity.

-

Aromatic Protons: Three signals are anticipated in the aromatic region (typically δ 6.8-7.5 ppm). Due to the substitution pattern, these protons will likely appear as a doublet, a doublet of doublets, and another doublet, reflecting their respective coupling with neighboring protons.

-

Dioxane Ring Protons: The four protons on the dioxane ring are chemically equivalent in pairs and are expected to produce a singlet or a narrow multiplet around δ 4.2-4.4 ppm.[5]

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the nitrile group will be significantly deshielded.

-

Nitrile Carbon: The carbon of the nitrile group (-C≡N) will appear as a characteristic signal in the range of δ 115-125 ppm.

-

Dioxane Ring Carbons: The two equivalent pairs of carbons in the dioxane ring will resonate in the aliphatic region, typically around δ 64-65 ppm.[5]

Mass Spectrometry (Predicted Fragmentation)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 161, corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve the loss of small, stable neutral molecules or radicals.

Key expected fragmentation pathways include the loss of hydrogen cyanide (HCN) from the molecular ion, and fragmentation of the dioxane ring.

Role in Drug Discovery and Development

The 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone in the design of numerous neurologically active agents. The 6-carbonitrile derivative is a key intermediate in the synthesis of several important pharmaceutical compounds and research ligands.

Precursor to Adrenergic Receptor Ligands

This molecule serves as a crucial building block for the synthesis of compounds targeting adrenergic receptors. For instance, the well-known α₂-adrenergic antagonist, Idazoxan , and its analogs can be synthesized from precursors derived from 2,3-dihydro-1,4-benzodioxine-2-carbonitrile, highlighting the synthetic utility of the nitrile group in this ring system.

Intermediate in the Synthesis of Viloxazine Analogues

Viloxazine , a selective norepinephrine reuptake inhibitor used in the treatment of depression and ADHD, contains a morpholine ring attached to a phenoxy group.[6][7] The this compound scaffold can be envisioned as a starting point for the synthesis of novel Viloxazine analogs, where the benzodioxine system replaces the ethoxyphenoxy moiety, offering a more rigid and conformationally constrained structure.

The versatility of the nitrile group allows for its conversion into other functional groups such as amines, carboxylic acids, or tetrazoles, providing access to a diverse range of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry. Its rigid scaffold and the synthetic versatility of the nitrile group make it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its structural features, achievable through a combination of modern spectroscopic techniques, is paramount for the rational design and development of new drugs. This guide provides a foundational framework for researchers working with this valuable heterocyclic compound.

References

- 1. echemi.com [echemi.com]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. This compound | 19102-07-9 [chemicalbook.com]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

solubility of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A fundamental understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound. It combines theoretical principles with detailed, field-proven experimental protocols, enabling researchers to systematically evaluate its solubility profile. This document is structured to empower scientists with the knowledge to make informed decisions regarding solvent selection and to provide a self-validating system for generating reliable solubility data.

Introduction: The Significance of Solubility in the Scientific Workflow

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a liquid medium. For this compound, understanding its solubility is not merely an academic exercise but a practical necessity that impacts multiple stages of research and development:

-

Synthesis and Purification: The choice of solvent directly influences reaction rates, yields, and the ease of crystallization for purification.

-

Analytical Characterization: Many analytical techniques, such as HPLC and NMR, require the analyte to be dissolved in a suitable solvent.

-

Drug Development: In the pharmaceutical industry, solubility is a key determinant of a drug candidate's bioavailability and formulation possibilities.

This guide will delve into the theoretical underpinnings of solubility and provide a robust experimental framework for its determination, specifically tailored for this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage suggests that substances with similar polarities are more likely to be soluble in one another. To apply this to this compound, we must first analyze its molecular structure.

Molecular Structure and Polarity of this compound

The molecule possesses several key functional groups that influence its polarity:

-

1,4-Benzodioxine Ring: This fused ring system is relatively nonpolar.

-

Ether Linkages (-O-): The two ether oxygen atoms introduce some polarity through their lone pairs of electrons.

-

Nitrile Group (-C≡N): The cyano group is highly polar due to the large dipole moment associated with the carbon-nitrogen triple bond.

The interplay of these features results in a molecule with moderate overall polarity. The XLogP3 value, a computed measure of lipophilicity, is reported to be 1.32948, suggesting a degree of both hydrophobic and hydrophilic character.[2]

Solvent Selection Rationale

Based on the structure of this compound, a range of organic solvents with varying polarities should be investigated to establish a comprehensive solubility profile. The following table outlines a suggested list of solvents, categorized by their polarity.

| Solvent Category | Examples | Expected Solubility of this compound |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High |

Experimental Determination of Solubility: A Validated Protocol

This section provides a step-by-step methodology for determining the solubility of this compound. The protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

3.1. Materials and Equipment

-

This compound (CAS No: 19102-07-9)[2]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[3][4]

-

Handle all chemicals with care to avoid inhalation, ingestion, and skin contact.

3.3. Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of the compound.

Figure 1: Experimental workflow for solubility determination.

3.4. Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study to confirm the required duration.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram illustrates the logical relationship between the compound's properties, solvent choice, and the expected outcome.

Figure 2: Relationship between molecular properties and solubility.

Data Interpretation and Discussion

The experimentally determined solubility data should be tabulated for easy comparison. The results are expected to align with the theoretical predictions based on polarity. For instance, higher solubility is anticipated in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar nitrile group. In polar protic solvents such as alcohols, hydrogen bonding between the solvent and the ether oxygens of the solute can contribute to solubility. Conversely, in nonpolar solvents like hexane, the solubility is expected to be limited due to the unfavorable interactions between the polar functional groups of the solute and the nonpolar solvent molecules.

Conclusion

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the . By understanding the molecular properties of the compound and applying the detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for the effective use of this compound in various scientific and industrial applications.

References

A Senior Application Scientist's Guide to the Medicinal Chemistry Landscape of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

Executive Summary

The confluence of a privileged scaffold with a versatile functional group presents a compelling opportunity in modern drug discovery. This guide focuses on 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, a molecule that embodies this principle. The 1,4-benzodioxane core is a well-established structural motif found in numerous bioactive compounds, prized for its conformational rigidity and ability to engage with a wide array of biological targets.[1][2][3] Simultaneously, the nitrile (cyano) group is a powerful tool in the medicinal chemist's arsenal, capable of enhancing pharmacokinetic properties, participating in crucial binding interactions, and serving as a reactive handle for covalent modification or further synthetic elaboration.[4][5] This document provides an in-depth technical exploration of this compound's potential, moving from its fundamental chemical properties and synthesis to its promising applications in oncology, neurodegenerative disorders, and metabolic diseases. We will dissect the rationale behind its use and provide actionable experimental protocols for its evaluation, aiming to equip researchers and drug development professionals with the knowledge to unlock its full therapeutic potential.

The Strategic Value of the Benzodioxane-Nitrile Combination

In the rational design of novel therapeutics, the selection of a core scaffold is a critical decision. Privileged structures, molecular frameworks that can bind to multiple, distinct biological targets, offer a significant advantage in developing new chemical entities.[6] The 1,4-benzodioxane ring system is a quintessential example of such a scaffold, forming the basis for drugs and clinical candidates targeting everything from G-protein coupled receptors to enzymes and ion channels.[1][3]

The power of this scaffold is significantly amplified by the strategic placement of a nitrile group at the 6-position. The cyano group is far more than a simple polar substituent. Its unique electronic properties—a strong dipole moment and linear geometry—allow it to act as a hydrogen bond acceptor and engage in other noncovalent interactions within a target's binding site.[4] Furthermore, its metabolic stability and ability to modulate physicochemical properties like solubility make it a valuable addition to drug candidates.[4][7] Critically, the nitrile can serve as a versatile synthetic precursor to other key functional groups such as carboxylic acids, amides, and amines, or even act as an electrophilic "warhead" for developing covalent inhibitors.[5][7][8] The combination of the proven 1,4-benzodioxane core with the multifaceted nitrile group makes this compound a molecule of profound interest.

Caption: The core structure of this compound.

Physicochemical Profile and Synthetic Strategy

A thorough understanding of a compound's physical and chemical properties is foundational to any drug discovery program. Below is a summary of the key characteristics of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇NO₂ | [9] |

| Molecular Weight | 161.16 g/mol | [9] |

| XLogP3 | 1.3 | [9] |

| Boiling Point | 278.1 °C | [9] |

| PSA (Polar Surface Area) | 42.25 Ų | [9] |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

Proposed Synthetic Workflow

While multiple synthetic routes are possible, a common and efficient strategy for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline. 2,3-dihydro-1,4-benzodioxin-6-amine is a commercially available or readily synthesized starting material.[10] The workflow involves the diazotization of the amine followed by cyanation using a copper(I) cyanide catalyst. This method is robust and generally provides good yields.

References

- 1. tsijournals.com [tsijournals.com]

- 2. air.unimi.it [air.unimi.it]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. m.youtube.com [m.youtube.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

discovery and history of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

An In-Depth Technical Guide to the Discovery and History of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. While the specific discovery of this nitrile is embedded within the broader development of its chemical class, its importance is intrinsically linked to the 1,4-benzodioxane scaffold—a "privileged structure" renowned for its presence in numerous natural products and synthetic pharmaceuticals.[1][2] This document traces the historical context of the benzodioxane ring system, details and compares various synthetic pathways to the 6-carbonitrile derivative, outlines its physicochemical properties, and explores its application as a pivotal intermediate in the synthesis of complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deep, practical understanding of this versatile compound.

PART 1: The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

The story of this compound begins not with the nitrile itself, but with the foundational ring system from which it is derived. The 1,4-benzodioxane scaffold, a fusion of a benzene ring and a 1,4-dioxane ring, was first synthesized in the late 19th century.[3] German chemist Daniel Vorländer is credited with the original synthesis of the parent compound, 2,3-dihydro-1,4-benzodioxine.[4] For decades, it remained a chemical curiosity. However, over the last fifty years, it has gained immense popularity among medicinal chemists.[3]

The scaffold's "privileged" status stems from its unique combination of properties:

-

Structural Rigidity and Conformation: The non-planar dioxane ring fused to the planar aromatic ring provides a defined three-dimensional shape that can effectively orient substituents for optimal interaction with biological targets like enzymes and receptors.[3]

-

Metabolic Stability: The ether linkages are generally robust to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

-

Synthetic Tractability: As this guide will detail, the scaffold is readily accessible through reliable synthetic methods, allowing for extensive derivatization at multiple positions on both the aromatic and dioxane rings.

This combination of features has led to the incorporation of the 1,4-benzodioxane moiety into a wide array of biologically active compounds, from natural products like the hepatoprotective flavonolignan Silybin to synthetic pharmaceuticals targeting α-adrenoceptors, serotonin receptors, and PARP1 for cancer therapy.[5][6][7] The 6-carbonitrile derivative is a particularly valuable intermediate, as the nitrile group is a versatile functional handle that can be readily converted into amines, amides, carboxylic acids, or tetrazoles, providing access to a vast chemical space for drug discovery.

PART 2: Synthesis of this compound

The synthesis of the target nitrile can be approached from several strategic directions, typically starting with the formation of the core benzodioxane ring system followed by the introduction or modification of the functional group at the 6-position.

Core Synthesis: The Williamson Etherification Approach

The most fundamental and widely adopted method for constructing the 1,4-benzodioxane ring is a variation of the Williamson ether synthesis. This involves the reaction of a catechol derivative with a 1,2-dielectrophile, typically 1,2-dibromoethane or 1,2-dichloroethane, under basic conditions. The choice of the catechol precursor dictates the initial substitution pattern on the aromatic ring. For the synthesis of the 6-carbonitrile, a logical starting point is a catechol bearing a precursor to the nitrile at the 4-position (which becomes the 6-position in the benzodioxane).

Caption: General synthesis of the 1,4-benzodioxane core.

Introduction of the Cyano Group: A Comparative Analysis

Once the benzodioxane core with a suitable functional group at the 6-position is established (e.g., 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde), the nitrile can be introduced via several reliable methods. Below we analyze three common, field-proven routes.

Caption: Divergent synthetic pathways to the target nitrile.

Route A: From the 6-Carbaldehyde via Aldoxime Dehydration

This is a classic and highly reliable two-step, one-pot transformation. The aldehyde is first converted to its corresponding aldoxime by reaction with hydroxylamine. The resulting aldoxime is then dehydrated without isolation to yield the nitrile. The choice of dehydrating agent is critical; reagents like acetic anhydride, thionyl chloride, or modern reagents like propylphosphonic anhydride (T3P) are effective.

Experimental Protocol (Route A):

-

Aldoxime Formation: To a solution of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (1.0 eq) in a suitable solvent (e.g., N-methylpyrrolidone or pyridine), add hydroxylamine hydrochloride (1.1 eq).

-

Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting aldehyde (typically 1-2 hours).

-

Dehydration: Add the dehydrating agent (e.g., acetic anhydride, 2.0 eq) dropwise to the reaction mixture, maintaining the temperature below 40 °C.

-

Heat the reaction to 80-100 °C and monitor for completion (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water. If a precipitate forms, filter, wash with water, and dry. If no precipitate forms, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Route B: Dehydration of the 6-Carboxamide

This route involves first oxidizing the 6-carbaldehyde to the 6-carboxylic acid, converting the acid to the primary amide, and finally dehydrating the amide. While it involves more steps than Route A, the intermediates (acid and amide) are often valuable compounds in their own right for library synthesis. A patent for the synthesis of the carboxylic acid reports a high yield of 90% for the oxidation step using KMnO4.[8]

Experimental Protocol (Route B):

-

Amide Formation: Convert 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) to the corresponding amide. A common method is to first activate the carboxylic acid (e.g., by forming the acid chloride with SOCl2 or using a coupling agent like EDC/HOBt) and then react it with ammonia.[7]

-

Dehydration: To a solution of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide (1.0 eq) in a solvent like DMF or acetonitrile, add a dehydrating agent such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or trifluoroacetic anhydride (TFAA) (1.5-2.0 eq) at 0 °C.

-

Allow the reaction to warm to room temperature or heat gently (e.g., to 50-70 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product as needed.

Route C: Sandmeyer Reaction of the 6-Amino Derivative

The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[9] This route requires the synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxine, which can be prepared from a suitable precursor (e.g., by nitration followed by reduction). The amino group is then diazotized with nitrous acid (generated in situ from NaNO2 and a strong acid) and subsequently displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[9][10]

Experimental Protocol (Route C):

-

Diazotization: Dissolve 6-Amino-2,3-dihydro-1,4-benzodioxine (1.0 eq) in a mixture of a strong acid (e.g., 3M HCl) and water at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO2, 1.05 eq) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N2 gas) will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Work-up: Cool the mixture and extract with an organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer to remove residual salts, dry, and concentrate.

-

Purify the product by column chromatography or distillation.

Comparative Summary of Synthetic Routes

| Feature | Route A (from Aldehyde) | Route B (from Amide) | Route C (from Amine) |

| Starting Material | 6-Carbaldehyde | 6-Carboxamide | 6-Amine |

| Number of Steps | 1 (one-pot, 2 transformations) | 1 (from amide) / 3+ (from aldehyde) | 1 (from amine) |

| Key Reagents | Hydroxylamine, Dehydrating Agent (e.g., Ac₂O, T3P) | Dehydrating Agent (e.g., POCl₃, SOCl₂) | NaNO₂, HCl, CuCN |

| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |

| Key Considerations | Direct and efficient. | Amide intermediate can be useful. Requires prior synthesis of the amide. | Powerful but requires careful temperature control. Diazonium salts can be unstable. |

PART 3: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 19102-07-9[6] |

| Molecular Formula | C₉H₇NO₂[6] |

| Molecular Weight | 161.16 g/mol [6] |

| Appearance | Off-white to light yellow solid |

| Boiling Point | ~278 °C[6] |

| Density | ~1.27 g/cm³[6] |

| LogP | ~1.33[6] |

Spectroscopic Data (Expected)

-

¹H NMR: Protons on the dioxane ring (positions 2 and 3) would appear as a characteristic multiplet or singlet around δ 4.3 ppm. The aromatic protons would appear in the aromatic region (δ 6.9-7.5 ppm) with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The nitrile carbon would appear around δ 118-120 ppm. The dioxane carbons would be around δ 64 ppm. Aromatic carbons would be in the δ 115-150 ppm range.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile C≡N stretch would be prominent around 2220-2240 cm⁻¹. C-O-C ether stretches would be visible in the 1200-1300 cm⁻¹ region.

PART 4: Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. The cyano group serves as a linchpin for elaboration into more complex pharmacophores.

Caption: Use of the nitrile as a key intermediate.

Case Study: Building Blocks for PARP1 Inhibitors Poly(ADP-ribose)polymerase 1 (PARP1) is a crucial target in oncology. Research has shown that benzodioxane carboxamides can act as potent PARP1 inhibitors.[7] The 6-carbonitrile is an immediate precursor to the 6-carboxamide via controlled hydrolysis. Furthermore, the nitrile can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid group, often improving metabolic stability and cell permeability. The synthesis of a library of potential PARP1 inhibitors could therefore begin with the large-scale preparation of this compound, followed by parallel synthesis to generate diverse derivatives for screening.

Case Study: Precursors for Adrenergic and Serotonergic Ligands Many α-adrenergic receptor antagonists feature the 1,4-benzodioxane scaffold. The synthesis of these molecules often requires an amine or aminomethyl group on the aromatic ring to connect to other parts of the final molecule. The 6-carbonitrile can be readily reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to the corresponding 6-(aminomethyl) derivative, providing a key handle for coupling reactions to build these complex ligands.

PART 5: Conclusion and Future Perspectives

This compound stands as a testament to the enduring utility of "privileged scaffolds" in medicinal chemistry. While its own history is intertwined with the broader development of benzodioxane chemistry, its modern role is clear and impactful. It is not an end product but a critical starting point—a versatile and economically important building block that provides a reliable gateway to a vast and biologically relevant chemical space. The continued exploration of new synthetic routes to this intermediate and its application in the design of novel therapeutics for oncology, metabolic diseases, and central nervous system disorders ensures its relevance for years to come. Future work will likely focus on developing even more efficient, greener synthetic protocols and expanding its use in combinatorial chemistry and fragment-based drug design.

PART 6: References

-

Pallavicini, M., & Bolchi, C. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. --INVALID-LINK--

-

Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(9), 1369-1388. --INVALID-LINK--

-

Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. RSC Publishing. --INVALID-LINK--

-

Hussain, G., & Singh, P. P. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(2), 124-140. --INVALID-LINK--

-

Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(9), 1369–1388. --INVALID-LINK--

-

Google Patents. (n.d.). History of benzodioxane and their preparation. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Proposed biosynthesis of 1,4-benzodioxanes. Retrieved from --INVALID-LINK--

-

Arote, R. B., & Akamanchi, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1145–1172. --INVALID-LINK--

-

MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Retrieved from --INVALID-LINK--

-

Uddin, M. J., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][3][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 25(11), 2568. --INVALID-LINK--

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, a molecule featuring the privileged 1,4-benzodioxane scaffold, represents a significant synthon in the development of pharmacologically active agents. The 1,4-benzodioxane moiety is a common feature in a variety of therapeutic agents, valued for its conformational rigidity and ability to engage with biological targets. The addition of a nitrile group offers a versatile handle for further chemical transformations, making this compound a valuable intermediate.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As experimental spectra for this specific compound are not widely published, this guide will leverage established spectroscopic principles and data from closely related analogues to present a robust, predictive analysis. This approach mirrors the deductive reasoning employed by researchers in the field to anticipate and interpret spectral data for novel compounds. The methodologies and interpretations presented herein are designed to serve as a foundational reference for scientists engaged in the synthesis, characterization, and application of this and related molecules.

Molecular and Spectroscopic Overview

A foundational step in the characterization of any molecule is the collation of its fundamental properties and a summary of its expected spectroscopic signatures.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 19102-07-9[1][2] |

| Molecular Formula | C₉H₇NO₂[1] |

| Molecular Weight | 161.16 g/mol [1] |

| Predicted ¹H NMR | Aromatic protons (~7.0-7.3 ppm), Dioxane protons (~4.3 ppm) |

| Predicted ¹³C NMR | Aromatic carbons (~110-150 ppm), Nitrile carbon (~118 ppm), Dioxane carbons (~64 ppm) |

| Predicted IR | C≡N stretch (~2230 cm⁻¹), C-O stretches, Aromatic C-H and C=C stretches |

| Predicted Mass Spec (EI) | Molecular Ion [M]⁺• at m/z 161, key fragments from loss of ethylene and CO |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Interrogation

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used:

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is anticipated to show two distinct regions: the aromatic region and the aliphatic region corresponding to the dioxine ring protons. The predictions are based on data from structurally similar compounds, such as 2,3-dihydrobenzo[b][3]dioxine-5-carboxamide.[4]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-5 | ~6.95 | d | J ≈ 8.5 | 1H | Ortho coupling to H-7. |

| H-7 | ~7.25 | dd | J ≈ 8.5, 2.0 | 1H | Ortho coupling to H-5 and meta coupling to H-8. |

| H-8 | ~7.15 | d | J ≈ 2.0 | 1H | Meta coupling to H-7. |

| H-2, H-3 | ~4.30 | s | - | 4H | Symmetrical methylene protons of the dioxine ring, appearing as a singlet. |

Causality Behind Predictions:

-

The aromatic protons (H-5, H-7, H-8) are expected in the typical aromatic region. The electron-withdrawing nature of the nitrile group will deshield the adjacent protons, particularly H-5 and H-7.

-

The protons on the dioxine ring (H-2, H-3) are in a shielded, aliphatic-like environment and are expected to appear as a singlet due to their chemical and magnetic equivalence. In some substituted benzodioxanes, this can appear as a multiplet.[5]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton, with the nitrile carbon having a particularly characteristic chemical shift.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-CN | ~118 | The sp-hybridized carbon of the nitrile group typically appears in this region.[6][7] |

| C-6 | ~108 | Aromatic carbon bearing the nitrile group; its shift is influenced by the substituent. |

| C-4a, C-8a | ~142-144 | Quaternary aromatic carbons attached to the oxygen atoms of the dioxine ring. |

| C-5 | ~118 | Aromatic CH carbon. |

| C-7 | ~125 | Aromatic CH carbon. |

| C-8 | ~119 | Aromatic CH carbon. |

| C-2, C-3 | ~64 | The two equivalent sp³-hybridized carbons of the dioxine ring.[4] |

Causality Behind Predictions:

-

The chemical shifts are predicted based on additive rules for substituted benzenes and comparison with data for similar benzodioxane structures.[4]

-

The quaternary carbons (C-4a, C-8a, and C-6) are expected to have lower intensities in a standard proton-decoupled spectrum due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~2230 | C≡N stretch | Strong, Sharp | This is a highly characteristic and reliable absorption for the nitrile functional group.[6][7][10][11][12] |

| 3100-3000 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds in the aromatic ring. |

| 2950-2850 | Aliphatic C-H stretch | Medium | Corresponds to the sp³ C-H bonds of the methylene groups in the dioxine ring. |

| ~1600, ~1500 | Aromatic C=C stretch | Medium-Strong | Characteristic absorptions for the benzene ring. |

| ~1250 | Aryl-O stretch (asymmetric) | Strong | Due to the C-O-C ether linkages of the dioxine ring attached to the aromatic system. |

| ~1050 | Aliphatic-O stretch (symmetric) | Strong | From the C-O-C ether bonds within the dioxine ring. |

Workflow for IR Analysis

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information.[13][14] For this compound, Electron Ionization (EI) would likely be employed.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 161, corresponding to the molecular weight of the compound (C₉H₇NO₂). The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is predicted to proceed through pathways characteristic of benzodioxanes and aromatic nitriles.

-

Loss of Ethylene (C₂H₄): A common fragmentation for the 1,4-benzodioxane ring system involves a retro-Diels-Alder-type reaction, leading to the loss of ethylene (28 Da).

-

Loss of Carbon Monoxide (CO): Subsequent fragmentation can involve the loss of CO (28 Da) from the resulting ion.

-

Loss of HCN: A characteristic fragmentation of aromatic nitriles is the loss of hydrogen cyanide (27 Da).

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following generalized protocols should be followed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).

-

Set the relaxation delay to at least 5 times the longest T₁ for accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is reported in terms of percent transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a detailed roadmap for the identification and structural confirmation of this important synthetic intermediate. The predicted NMR, IR, and MS data collectively form a unique spectroscopic fingerprint that should enable researchers to unambiguously identify this compound and assess its purity. The provided protocols further ensure that such data can be acquired in a robust and reliable manner, adhering to the principles of scientific integrity and experimental excellence.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 19102-07-9 [chemicalbook.com]

- 3. paulrpalmer.com [paulrpalmer.com]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. malvesfalcao.com [malvesfalcao.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IR spectrum: Nitriles [quimicaorganica.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

2,3-Dihydro-1,4-benzodioxine-6-carbonitrile: A Versatile Scaffold for Innovations in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,4-Benzodioxane Scaffold and the Strategic Role of the 6-Carbonitrile Moiety

The 1,4-benzodioxane ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] This heterocyclic motif imparts a unique conformational rigidity and favorable physicochemical properties, enabling its derivatives to effectively interact with a wide range of biological targets.[3][4] Marketed drugs such as Doxazosin, an α1-adrenoreceptor antagonist, underscore the therapeutic relevance of this core structure.[1] The versatility of the 1,4-benzodioxane scaffold allows for its application in developing agents targeting neuronal nicotinic, α1 adrenergic, and serotoninergic receptors, as well as antitumor and antibacterial agents.[1][5]

Within this esteemed class of compounds, 2,3-dihydro-1,4-benzodioxine-6-carbonitrile emerges as a particularly strategic building block. The nitrile group at the 6-position is a versatile functional handle, amenable to a variety of chemical transformations. It can be readily converted into other key functional groups such as a carboxylic acid, a primary amine, or a tetrazole ring.[6][7][8] Each of these derivatives opens up new avenues for molecular exploration and the development of novel compounds with tailored pharmacological profiles or material properties. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal intermediate in modern chemical synthesis.

Synthesis of the Core Building Block: this compound

The most direct and industrially scalable synthesis of this compound involves the Williamson ether synthesis, a classic and reliable method for forming ether linkages. This approach utilizes the reaction of a catechol derivative with a dihaloalkane. In this case, the readily available 3,4-dihydroxybenzonitrile serves as the catechol precursor.

The reaction proceeds via a double intramolecular cyclization. The phenolic hydroxyl groups of 3,4-dihydroxybenzonitrile are deprotonated by a mild base, typically potassium carbonate, to form a diphenoxide intermediate. This nucleophilic species then undergoes a sequential SN2 reaction with 1,2-dibromoethane to form the six-membered dioxane ring. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the potassium cations, leaving the phenoxide anions more nucleophilic and accelerating the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2,3-dihydrobenzo[b][1][7]dioxine-6-carbaldehyde.[5]

Materials:

-

3,4-Dihydroxybenzonitrile

-

1,2-Dibromoethane

-

Potassium Carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Deionized water

Procedure:

-

To a solution of 3,4-dihydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.2 eq).

-

Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the hydroxyl groups.

-

Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 100-110 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.

-

Dilute the residue with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of this compound:

While a publicly available spectrum for this specific compound is not readily found, the expected NMR spectral data can be predicted based on its structure and data from analogous compounds.[9][10][11]

-

¹H NMR:

-

A singlet for the aromatic proton at the 5-position.

-

A doublet for the aromatic proton at the 7-position.

-

A doublet of doublets for the aromatic proton at the 8-position.

-

A multiplet (often appearing as a singlet) for the four protons of the ethylenedioxy bridge (-OCH₂CH₂O-).

-

-

¹³C NMR:

-

Signals for the six aromatic carbons, with the carbon bearing the nitrile group being significantly deshielded.

-

A signal for the nitrile carbon.

-

A signal for the two equivalent carbons of the ethylenedioxy bridge.

-

Key Chemical Transformations of the 6-Carbonitrile Group

The true utility of this compound as a building block lies in the versatile reactivity of its nitrile functionality. The following sections detail the protocols for its conversion into three key derivatives: the carboxylic acid, the primary amine, and the tetrazole.

Hydrolysis to 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation that opens the door to a vast array of further derivatizations, such as amide and ester formation. This reaction can be performed under either acidic or basic conditions.[12][13] Basic hydrolysis is often preferred as it tends to be cleaner and avoids the formation of ammonium salts as byproducts.

The mechanism of basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. Under the reaction conditions, the amide is then further hydrolyzed to the carboxylate salt, which upon acidification, yields the desired carboxylic acid.[13]

Experimental Protocol: Basic Hydrolysis of this compound

This is a general protocol for the hydrolysis of aryl nitriles.[7]

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Hydrochloric Acid (HCl, concentrated or 6M)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated or 6M HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Reduction to (2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine

The reduction of the nitrile to a primary amine provides a nucleophilic handle for the introduction of various substituents. This transformation is typically achieved through catalytic hydrogenation or with the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often the more practical and safer choice for larger-scale syntheses.

The catalytic hydrogenation involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under an atmosphere of hydrogen gas. The nitrile is adsorbed onto the catalyst surface, where the carbon-nitrogen triple bond is sequentially reduced to the primary amine.

Experimental Protocol: Catalytic Hydrogenation of this compound

This is a general protocol for the catalytic hydrogenation of nitriles.[8][14]

Materials:

-

This compound

-

Palladium on Carbon (10% Pd/C) or Raney Nickel

-

Ethanol or Methanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a hydrogenation vessel, dissolve this compound in ethanol or methanol.

-

Carefully add the Pd/C catalyst (typically 5-10 mol%) under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude (2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. The product can be purified by distillation or by conversion to a salt and recrystallization.

[3+2] Cycloaddition to 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole

The conversion of a nitrile to a tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1] The most common method for this conversion is the [3+2] cycloaddition reaction with an azide source, typically sodium azide.

This reaction is often catalyzed by a Lewis or Brønsted acid, which activates the nitrile towards nucleophilic attack by the azide anion. The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF or DMSO at elevated temperatures.

Experimental Protocol: Synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole

This is a general protocol for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[5][15][16][17]

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl) or another Lewis/Brønsted acid catalyst

-

Dimethylformamide (DMF, anhydrous)

-

Deionized water

-

Hydrochloric Acid (HCl, aqueous)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.2-1.5 eq), and ammonium chloride (1.1-1.3 eq) in anhydrous DMF.

-

Caution: Sodium azide and the potential formation of hydrazoic acid are hazardous. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-